molecular formula C10H12BrNO3 B13657823 Ethyl 6-bromo-5-methoxy-2-methylnicotinate

Ethyl 6-bromo-5-methoxy-2-methylnicotinate

Cat. No.: B13657823
M. Wt: 274.11 g/mol
InChI Key: QFGLAGRNXGQLPC-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-methoxy-2-methylnicotinate is a chemical compound with the molecular formula C10H12BrNO3 It is a derivative of nicotinic acid and features a bromine atom, a methoxy group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-5-methoxy-2-methylnicotinate typically involves the bromination of 5-methoxy-2-methylnicotinic acid followed by esterification. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The esterification process involves reacting the brominated product with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

  • Substituted nicotinates
  • Oxidized or reduced derivatives
  • Coupled products with various organic groups

Scientific Research Applications

Ethyl 6-bromo-5-methoxy-2-methylnicotinate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-methoxy-2-methylnicotinate involves its interaction with specific molecular targets, leading to various biological effects. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can modulate enzymatic activities, interact with cellular receptors, and influence metabolic pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

  • Ethyl 6-bromo-5-methylnicotinate
  • Methyl 5-bromo-6-methoxynicotinate
  • Ethyl 5-amino-6-bromo-2-methylnicotinate

Comparison: Ethyl 6-bromo-5-methoxy-2-methylnicotinate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

ethyl 6-bromo-5-methoxy-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C10H12BrNO3/c1-4-15-10(13)7-5-8(14-3)9(11)12-6(7)2/h5H,4H2,1-3H3

InChI Key

QFGLAGRNXGQLPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1C)Br)OC

Origin of Product

United States

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